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Compound of Interest

Compound Name: 4-Oxopentyl formate

Cat. No.: B3055181

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the spectroscopic
characterization of 4-oxopentyl formate. However, a thorough search of scientific literature
and chemical databases reveals a significant lack of published experimental spectroscopic
data for this specific compound. This suggests that 4-oxopentyl formate is not a widely
synthesized or characterized molecule.

In light of this, the following sections provide a detailed template of the expected spectroscopic
data and the methodologies for its acquisition. To illustrate the format and type of information
required, data for the plausible precursor, 4-hydroxy-2-pentanone, is included where available,
and predicted data for 4-oxopentyl formate is provided based on established spectroscopic
principles.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared
(IR) spectroscopic data for 4-oxopentyl formate, alongside experimental data for its precursor,
4-hydroxy-2-pentanone, for comparative purposes. Mass spectrometry data outlines the
expected fragmentation pattern for 4-oxopentyl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted *H NMR Spectroscopic Data for 4-Oxopentyl Formate
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.0 S 1H H-1 (Formyl proton)
~5.0 m 1H H-4
~2.7 t 2H H-3
~2.2 S 3H H-6
~2.0 m 2H H-5

Predicted in CDClIs at 400 MHz. Chemical shifts are estimations based on analogous

structures.

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Oxopentyl Formate

Chemical Shift (6, ppm)

Assignment

~207 C-2 (Ketone)

~161 C-1 (Formyl carbonyl)
~68 C-4

~45 C-3

~30 C-6

~20 C-5

Predicted in CDCIs at 100 MHz. Chemical shifts are estimations based on analogous

structures.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 4-Oxopentyl Formate
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Wavenumber (cm~?) Intensity Assignment

~2950 Medium C-H stretch (alkane)
~1720 Strong C=0 stretch (ester)
~1715 Strong C=0 stretch (ketone)
~1180 Strong C-O stretch (ester)

Predictions are based on characteristic group frequencies.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Oxopentyl Formate

miz Proposed Fragment
130 [M]* (Molecular lon)
115 [M - CHs]*

85 [M - OCHOJ*

71 [CH3COCH2CHa]*

43 [CHsCOl*

Predicted for Electron lonization (EI) source.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data
presented above. These methodologies are standard practices in organic compound
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Dissolve approximately 5-10 mg of the analyte (4-oxopentyl formate) in 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

o Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, 0 ppm) for
chemical shift referencing.

o Transfer the solution to a 5 mm NMR tube.

e 'H NMR Spectroscopy:
o Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

o Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-5 seconds.

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform to obtain the spectrum.

o Phase and baseline correct the spectrum and integrate the signals.

e 13C NMR Spectroscopy:

[¢]

Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz.

[e]

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

o

A larger number of scans (typically several hundred to thousands) is required due to the
lower natural abundance of 13C.

o

Processing is similar to H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.
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o Place a small drop of the neat liquid sample (4-oxopentyl formate) directly onto the
center of the ATR crystal.

o Data Acquisition (FTIR):
o Acquire a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the absorbance or transmittance
spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution
of 4 cm~1L.

Mass Spectrometry (MS)

o Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or
diethyl ether).

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

o The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms
column).

« lonization and Analysis (Electron lonization - EI):

o As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer.

o The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.
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Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic
analysis of 4-oxopentyl formate.
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Caption: Synthesis and Spectroscopic Analysis Workflow for 4-Oxopentyl Formate.
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Caption: Relationship between Molecular Properties and Spectroscopic Data.

 To cite this document: BenchChem. [Spectroscopic Data for 4-Oxopentyl Formate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3055181#spectroscopic-data-for-4-oxopentyl-
formate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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